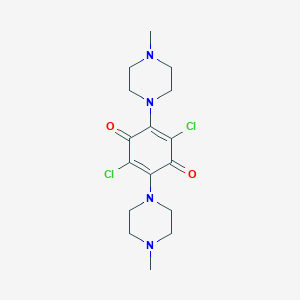![molecular formula C17H18N6O3 B317518 N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B317518.png)
N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that features a benzodioxole ring, a piperidine ring, and an oxadiazolopyrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Construction of the Oxadiazolopyrazine Moiety: This involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole, piperidine, and oxadiazolopyrazine moieties using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazolopyrazine moiety, potentially yielding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, the compound holds potential as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, the compound can be utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. The oxadiazolopyrazine moiety may participate in electron transfer processes, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the oxadiazolopyrazine moiety, in particular, distinguishes it from other benzodioxole derivatives, providing additional sites for interaction and modification.
属性
分子式 |
C17H18N6O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-5-(3-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
InChI |
InChI=1S/C17H18N6O3/c1-10-3-2-6-23(8-10)17-16(19-14-15(20-17)22-26-21-14)18-11-4-5-12-13(7-11)25-9-24-12/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,18,19,21) |
InChI 键 |
IAXVPOAFNWXWSA-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=NC3=NON=C3N=C2NC4=CC5=C(C=C4)OCO5 |
规范 SMILES |
CC1CCCN(C1)C2=NC3=NON=C3N=C2NC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317437.png)
![1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B317438.png)

![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B317441.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide](/img/structure/B317442.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-benzylbenzamide](/img/structure/B317443.png)
![2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B317450.png)
![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317452.png)
![N-{4-[(2-iodobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317453.png)
![N-{4-[(2-chloro-5-iodobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317454.png)
![N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317455.png)
![N-{2-methoxy-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B317457.png)
![ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;formaldehyde](/img/structure/B317458.png)
![1-[1-(4-chlorophenyl)-4-[3-chloro-4-(piperidin-1-yl)phenyl]-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317460.png)
